molecular formula C44H78O3 B095776 Cholesteryl hexadecyl carbonate CAS No. 15455-87-5

Cholesteryl hexadecyl carbonate

Cat. No. B095776
CAS RN: 15455-87-5
M. Wt: 655.1 g/mol
InChI Key: GCKXFAZCNWKZAW-BFGJSWSOSA-N
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Description

Cholesteryl hexadecyl carbonate is a chemical compound with the molecular formula C44H78O3 . It is a type of cholesteryl ester .


Synthesis Analysis

The synthesis of cholesteryl esters like cholesteryl hexadecyl carbonate involves complex chemical procedures . These procedures often involve the use of cholesterol-based compounds and specific synthetic procedures to obtain new cholesterol derivatives .


Molecular Structure Analysis

The molecular structure of cholesteryl hexadecyl carbonate is based on the structure of cholesterol, with additional components that give it its unique properties .


Chemical Reactions Analysis

Cholesteryl esters participate in various chemical reactions. One of the challenges in analyzing these compounds is determining the locations of carbon-carbon double bonds within unsaturated fatty acyl chains . Techniques such as the Paternὸ-Büchi (PB) reaction can be used to determine these locations .

Scientific Research Applications

Dielectric Studies

Dielectric studies provide an understanding of the electrical properties of materials interacting with an applied field . The dielectric and thermodynamic properties of cholesteryl oleyl carbonate (COC) liquid crystal are studied at 9.0 GHz using the cavity perturbation technique . The observed values of frequency shift and width of the resonance profile are analysed using the Slater perturbation equations for dielectric permittivity and dielectric loss .

Thermodynamic Analysis

The thermodynamic parameters including change in activation energy, enthalpy and entropy are calculated for heating and cooling cycles . The response of COC for heating and cooling cycles at 9.0 GHz shows fruitful results for both dielectric and thermodynamic parameters at transition temperatures .

Liquid Crystal Research

Liquid crystals (LCs) are ordered liquids, a state of matter which lies between the crystalline and the ordinary (isotropic) liquid phases . Because of their good tunability with microwave frequencies, liquid crystals are popular compounds for use in the fabrication of tunable filters, phase shifters, reflect-arrays, and microcapsules .

Optical Switching

The LC shows optical switching characteristics which are used in thermochromic devices, pressure sensors, electrical signal indicators, and radiation detectors .

Broadband Reflection

Cholesteric liquid crystal (ChLC) materials with broadband reflection are witnessing a significant surge in interest due to their unique ability to self-organize into a helical supra-molecular architecture and their excellent selective reflection of light based on the Bragg relationship .

Self-Assembled Nanostructures

By building self-organized nanostructures with pitch gradient or non-uniform pitch distribution, extensive work has already been performed to obtain ChLC films with a broad reflection band .

Future Directions

Research on cholesteryl esters like cholesteryl hexadecyl carbonate is ongoing, with a focus on understanding their synthesis, structure-property relationships, and applications . Future research may also explore the development of more effective inhibitors that can regulate the activity of cholesteryl ester transfer proteins .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXFAZCNWKZAW-BFGJSWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl hexadecyl carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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